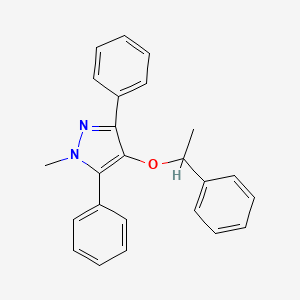
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes multiple substituents such as methyl, ethyl, and methylene groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine typically involves the reaction of β-keto esters with halogenated reagents like N-bromosuccinamide (NBS) or N-chlorosuccinamide (NCS) and thiourea or its derivatives . This method is efficient and can be performed under mild conditions without the need for a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve a one-pot synthetic method that combines ethyl acetoacetate, NBS, and N,N′-diethylthiourea. This approach is advantageous due to its simplicity and the ability to produce the compound in large quantities .
化学反応の分析
Types of Reactions
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学的研究の応用
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfur atom in the thiazolidine ring can also participate in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- 2,5-Bis[3,5-dimethyl-4-ethylpyrrol-2-yl]cyclohexadiene-1,4-dione
Uniqueness
3,4-Dimethyl-4-ethyl-5-methylene-2-ethylimino-1,3-thiazolidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
59000-06-5 |
|---|---|
分子式 |
C10H18N2S |
分子量 |
198.33 g/mol |
IUPAC名 |
N,4-diethyl-3,4-dimethyl-5-methylidene-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C10H18N2S/c1-6-10(4)8(3)13-9(11-7-2)12(10)5/h3,6-7H2,1-2,4-5H3 |
InChIキー |
MVRDQOQKCHVPCX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=C)SC(=NCC)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


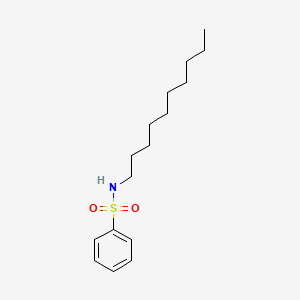
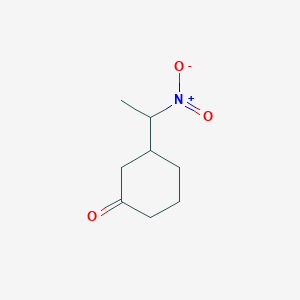
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)


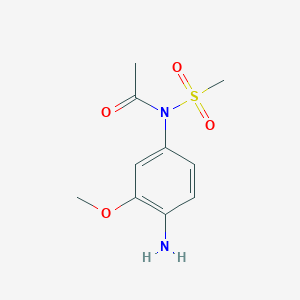
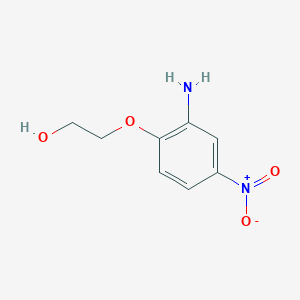
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

